Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate
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Overview
Description
Scientific Research Applications
Synthesis and Heterocyclic Systems
Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate and related compounds have been utilized in the synthesis of various heterocyclic systems. These include the preparation of 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, 4H-pyrido[1,2-a]-pyridin-4-one, and 2H-1-benzopyran-2-ones. This demonstrates the compound's utility in diverse chemical syntheses, offering a range of potential applications in medicinal chemistry and organic synthesis (Selič, Grdadolnik, & Stanovnik, 1997).
Cyclization Reactions
The compound has been involved in cyclization reactions leading to the formation of specific benzoates. For example, methyl 2-{(2-{methyl[2-(methoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfonylamino}benzoate cyclizes in the presence of bases to form 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid. This process showcases the compound's role in cyclization reactions, which are fundamental in the creation of complex organic molecules (Ukrainets, Petrushova, Davidenko, & Grinevich, 2014).
Photopolymerization
In the field of material science, derivatives of this compound, like methyl 2-((4-benzoylphenyl)((1-methoxy-2-methyl-1-oxopropan-2-yl)oxy)amino)-2-methylpropanoate, have been proposed as photoiniferters. This suggests potential applications in photopolymerization processes, where light is used to initiate polymer formation. The compound's ability to generate radicals under UV irradiation makes it a candidate for innovative material synthesis (Guillaneuf, Bertin, Gigmes, Versace, Lalevée, & Fouassier, 2010).
Anticancer Activity
Some derivatives of the compound have been evaluated for their anticancer activity. For instance, 4-thiazolidinones containing benzothiazole moiety have been screened for their efficacy against various cancer cell lines. This highlights the potential therapeutic applications of the compound in the development of new anticancer agents (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).
Safety and Hazards
The safety and hazards associated with this compound are not specified in the available resources. As with any chemical, appropriate safety precautions should be taken when handling it.
Future Directions
2-Aminothiazole derivatives, such as this compound, have shown promise in medicinal chemistry and drug discovery research due to their wide range of biological activities . Future research could focus on exploring the therapeutic potential of these compounds and developing more efficient synthesis methods .
Mechanism of Action
Target of action
The compound “Methyl 4-(2-(2-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)thiazol-4-yl)acetamido)benzoate” contains a 2-aminothiazole scaffold, which is a characteristic structure in drug development . Compounds with this scaffold have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory effects .
Mode of action
Compounds with a 2-aminothiazole scaffold often interact with their targets through the nitrogen and sulfur atoms in the thiazole ring, as well as through any functional groups attached to the scaffold .
Biochemical pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it affects. 2-aminothiazole derivatives have been associated with a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of action
Given the biological activities associated with 2-aminothiazole derivatives, it may have effects such as inhibiting cell proliferation (in the case of anticancer activity), reducing oxidative stress (antioxidant activity), killing or inhibiting the growth of microorganisms (antimicrobial activity), or reducing inflammation (anti-inflammatory activity) .
Properties
IUPAC Name |
methyl 4-[[2-[2-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S2/c1-29-18-9-7-16(8-10-18)24-20(27)13-32-22-25-17(12-31-22)11-19(26)23-15-5-3-14(4-6-15)21(28)30-2/h3-10,12H,11,13H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVQJOXOUECBGBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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